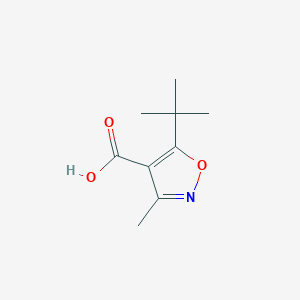

5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid

Description

5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 2. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric bulk and hydrophobicity, while the carboxylic acid group enables salt formation and improved bioavailability .

Properties

IUPAC Name |

5-tert-butyl-3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-5-6(8(11)12)7(13-10-5)9(2,3)4/h1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNJRBDONFBIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride can lead to the formation of the isoxazole ring. The reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous or alcoholic medium .

Industrial Production Methods: In industrial settings, the production of 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazoles.

Scientific Research Applications

Chemistry: 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of isoxazole derivatives on biological systems. It has been investigated for its potential as an enzyme inhibitor and as a ligand for receptor studies .

Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and antimicrobial agents. Its unique structure allows for the design of novel therapeutic agents .

Industry: In the industrial sector, 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s catalytic activity, leading to a decrease in the production of specific metabolites .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues, identified via similarity scoring (0.85–0.91), include:

| CAS No. | Compound Name | Similarity | Key Substituents |

|---|---|---|---|

| 90607-21-9 | 5-(tert-Butyl)isoxazole-3-carboxylic acid | 0.91 | tert-butyl (C5), carboxylic acid (C3) |

| 110256-15-0 | 5-Cyclopropylisoxazole-3-carboxylic acid | 0.88 | cyclopropyl (C5) |

| 3209-71-0 | 5-Methylisoxazole-3-carboxaldehyde | 0.85 | methyl (C5), aldehyde (C3) |

| 517870-22-3 | Methyl 5-(tert-butyl)isoxazole-3-carboxylate | 0.84 | tert-butyl (C5), methyl ester (C3) |

| CID 64159402 | 5-(tert-Butyl)-3-phenylisoxazole-4-carboxylic acid | N/A | phenyl (C3), tert-butyl (C5) |

Key Observations :

Physicochemical Properties

A comparison of physicochemical properties highlights substituent-driven differences:

Biological Activity

5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid (CAS No. 1082584-90-4) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, supported by relevant studies, case analyses, and data tables.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

1. Antioxidant Activity

Recent studies have demonstrated the antioxidant potential of 5-(tert-butyl)-3-methylisoxazole-4-carboxylic acid. In vitro assays revealed that this compound exhibits significant antioxidant properties, comparable to established antioxidants like Trolox.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid | TBD | Scavenging free radicals |

| Trolox | 3.10 ± 0.92 | Scavenging free radicals |

Studies indicate that the compound's antioxidant activity is linked to its ability to reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases .

2. Immunosuppressive Properties

Research has indicated that derivatives of isoxazole, including this compound, exhibit immunosuppressive effects. In vitro models demonstrated that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA).

Table 2: Inhibitory Effects on PBMC Proliferation

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid | TBD | Inhibition of PHA-induced proliferation |

| MM3 (related compound) | TBD | Induction of apoptosis via caspase activation |

A study highlighted the compound's ability to suppress PBMC proliferation significantly when compared to control groups, indicating its potential as an immunomodulatory agent .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research showed a marked decrease in TNF-α levels upon treatment with varying concentrations of the compound, suggesting its potential as an anti-inflammatory agent.

Case Study 1: PBMC Proliferation Suppression

In a controlled study, researchers investigated the effects of the compound on PBMC proliferation. Results indicated that treatment with varying concentrations led to significant reductions in cell proliferation compared to untreated controls, highlighting its immunosuppressive capabilities.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the modulation of inflammatory responses through TNF-α production inhibition. The findings suggested that the compound could serve as a therapeutic agent in conditions characterized by excessive inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.